![molecular formula C18H15ClN2O2S B2745514 Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034576-28-6](/img/structure/B2745514.png)

Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

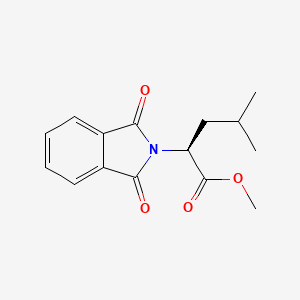

Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound. It is related to the class of compounds known as benzo[b]thiophenes . Benzo[b]thiophenes are organic compounds containing a benzene fused to a thiophene ring . The compound has been studied for its photochemical transformations .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . The synthesis involved two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and 7-butoxyquinolin-2(1H)-one fragments .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the photochemical transformations of some 3-benzyloxy-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones have been determined . The substituents had profound effects on product yield and distribution .Applications De Recherche Scientifique

Synthesis and Characterization

Benzo[b]thiophene derivatives have been synthesized and characterized, revealing their potential for various applications in organic chemistry and materials science. For instance, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles have been explored, demonstrating the versatility of these compounds in nucleophilic addition reactions (Pouzet et al., 1998). Additionally, the synthesis of thienyl analogues of PCBM (phenyl-C61-butyric acid methyl ester) has been investigated, highlighting the importance of benzo[b]thiophene derivatives in the development of novel materials for organic photovoltaic devices (Matsumoto et al., 2008).

Biological and Antimicrobial Activities

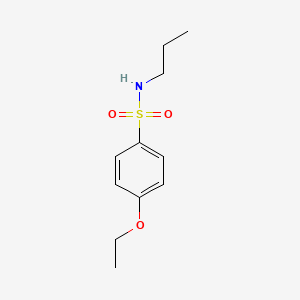

Benzo[b]thiophene acylhydrazones have been synthesized and evaluated for their antimicrobial properties against multidrug-resistant Staphylococcus aureus, showcasing the potential of benzo[b]thiophene derivatives as effective agents in combating antibiotic-resistant bacterial infections (Barbier et al., 2022).

Organic Electronics and Photovoltaic Applications

Research on benzo[b]thiophene derivatives has extended into the field of organic electronics, particularly in enhancing the efficiency of polymer solar cells. Modifications such as solvent treatment have been shown to significantly improve the performance of solar cells containing benzo[b]thiophene derivatives, indicating their value in the development of high-efficiency photovoltaic devices (Zhou et al., 2013).

Novel Heterocyclic Synthesis

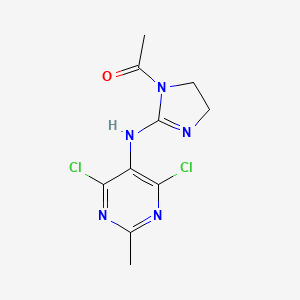

Benzo[b]thiophene derivatives have also been utilized in the synthesis of novel heterocyclic compounds, further demonstrating their utility in organic synthesis and the creation of new molecules with potential applications in drug discovery and development (Mohareb et al., 2004).

Mécanisme D'action

Target of Action

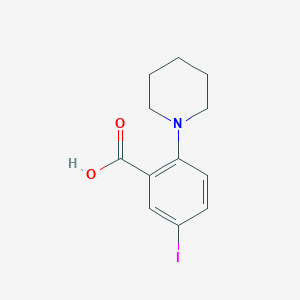

Similar compounds have been shown to have affinity towards 5-ht1a receptors , which play a crucial role in the serotonin system, influencing various physiological and psychological processes.

Mode of Action

It can be inferred that the compound might interact with its targets through electrostatic interactions

Biochemical Pathways

Given its potential interaction with 5-ht1a receptors , it might influence the serotonin system, which plays a key role in mood regulation, sleep, appetite, and other physiological processes.

Result of Action

Based on its potential interaction with 5-ht1a receptors , it might influence various physiological and psychological processes.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Benzothiophene derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiophene derivatives have shown high antibacterial activity against S. aureus .

Cellular Effects

It is known that benzothiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzothiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

1-benzothiophen-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2S/c19-14-10-20-7-5-15(14)23-13-6-8-21(11-13)18(22)17-9-12-3-1-2-4-16(12)24-17/h1-5,7,9-10,13H,6,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKFNCWIEBSFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2745433.png)

![(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2745437.png)

![Ethyl 3-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxylate](/img/structure/B2745441.png)

![N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2745442.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide](/img/structure/B2745445.png)

![2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2745446.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2745450.png)

![9-Fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2745453.png)

![Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2745454.png)